

Physical and chemical properties of 6-bromo-1H-indazol-5-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-bromo-1H-indazol-5-amine

Cat. No.: B1379864

[Get Quote](#)

An In-Depth Technical Guide to **6-bromo-1H-indazol-5-amine**: A Versatile Scaffold in Modern Drug Discovery

Introduction

6-bromo-1H-indazol-5-amine is a heterocyclic aromatic compound that has emerged as a significant building block in the field of medicinal chemistry. Its indazole core is recognized as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.^{[1][2]} This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of **6-bromo-1H-indazol-5-amine**, underscoring its importance as a key intermediate in the synthesis of pharmacologically active molecules.^{[3][4]}

Physicochemical and Computational Properties

The fundamental physical and computational properties of **6-bromo-1H-indazol-5-amine** are crucial for its application in synthesis and drug design. These properties dictate its solubility, membrane permeability, and potential for intermolecular interactions.

Property	Value	Source
IUPAC Name	6-bromo-1H-indazol-5-amine	[5]
Synonyms	5-Amino-6-bromo-1H-indazole, 6-Bromo-1H-indazol-5-ylamine	[5][6]
CAS Number	1360928-41-1	[5][6][7]
Molecular Formula	C ₇ H ₆ BrN ₃	[5][6]
Molecular Weight	212.05 g/mol	[6]
Physical Form	Solid/Powder	
Purity	≥97-98% (typical)	[6]
Melting Point	Not specified; similar compounds like 5-bromo-1H-indazole melt at 123-127 °C.	
Solubility	Limited aqueous solubility is expected. The non-substituted 1H-indazol-5-amine has a measured solubility of 17.9 µg/mL.[8]	
Topological Polar Surface Area (TPSA)	54.7 Å ²	[6]
LogP (octanol-water partition coefficient)	1.9076	[6]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	2	[6]
Rotatable Bonds	0	[6]

Structural Elucidation and Spectroscopic Data

The definitive identification and purity assessment of **6-bromo-1H-indazol-5-amine** rely on a combination of standard analytical techniques, including NMR, Mass Spectrometry, and IR

Spectroscopy.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the protons of the amine group. The protons on the benzene portion of the ring will appear as singlets or doublets in the aromatic region (typically δ 6.5-8.0 ppm). The two amine protons ($-\text{NH}_2$) will likely appear as a broad singlet, and the N-H proton of the pyrazole ring will also be present. The exact chemical shifts are dependent on the solvent and concentration.[9]
- ^{13}C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (i.e., carbons bonded to bromine or nitrogen will be shifted accordingly).

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[3] The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity (for ^{79}Br and ^{81}Br) separated by two mass units. This provides definitive evidence for the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

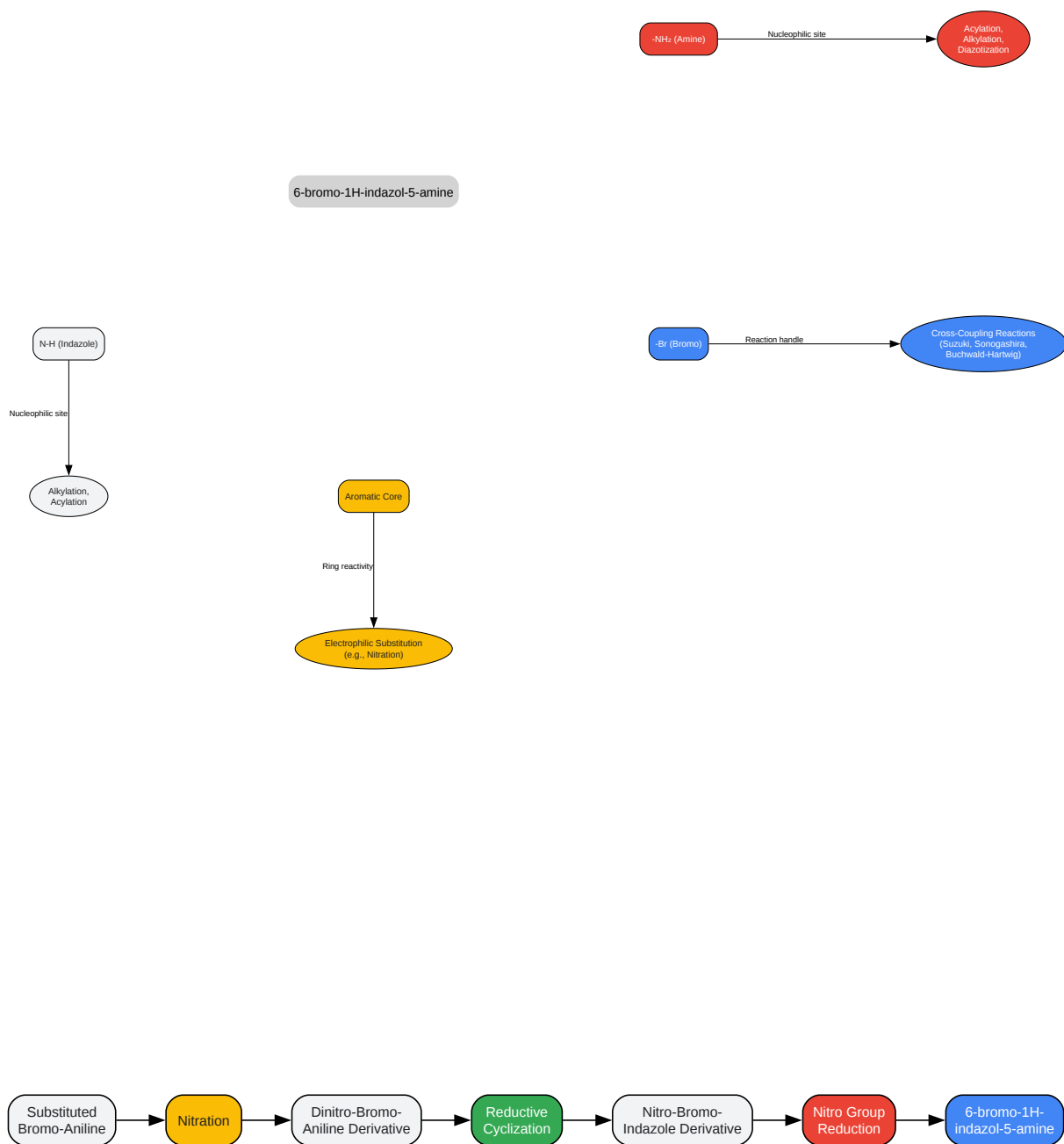
The IR spectrum provides valuable information about the functional groups present. For **6-bromo-1H-indazol-5-amine**, key absorption bands are expected:

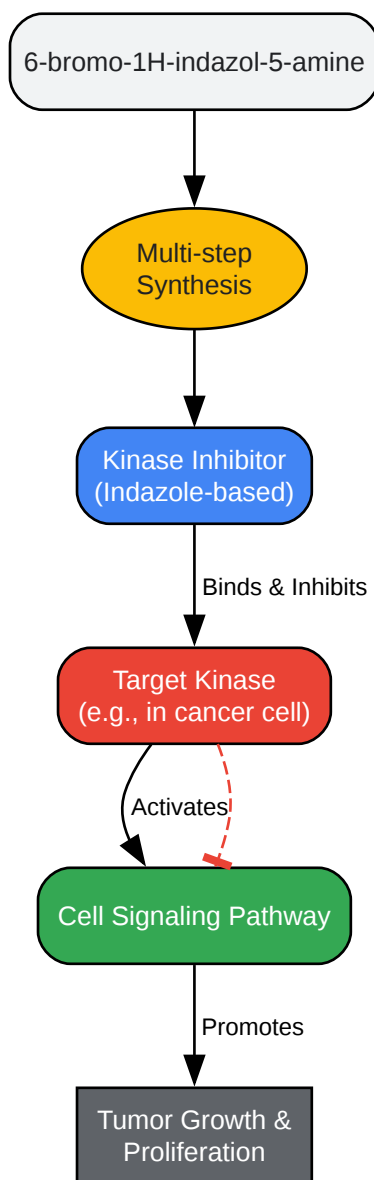
- N-H Stretching: As a primary amine, two distinct bands are expected in the $3250\text{-}3400\text{ cm}^{-1}$ region, corresponding to the symmetric and asymmetric stretches of the $-\text{NH}_2$ group.[10][11] A broader band for the indazole N-H stretch may also be observed.
- N-H Bending: A bending vibration for the primary amine (scissoring) is typically observed around $1580\text{-}1650\text{ cm}^{-1}$. [10][12]
- C-N Stretching: A strong band for the aromatic C-N stretch is expected in the $1250\text{-}1335\text{ cm}^{-1}$ range.[10]

- Aromatic C-H and C=C Stretching: Standard absorptions for the aromatic ring will be present.

Chemical Reactivity and Synthetic Potential

The chemical reactivity of **6-bromo-1H-indazol-5-amine** is governed by its three key structural components: the nucleophilic amino group, the versatile bromo substituent, and the indazole ring itself. This trifecta of functionality makes it a highly valuable intermediate for building molecular complexity.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. chemscene.com [chemscene.com]
- 7. 6-bromo-1H-indazol-5-amine | 1360928-41-1 [chemicalbook.com]
- 8. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. youtube.com [youtube.com]
- To cite this document: BenchChem. [Physical and chemical properties of 6-bromo-1H-indazol-5-amine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1379864#physical-and-chemical-properties-of-6-bromo-1h-indazol-5-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com